2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetamide
Description
Contextual Significance of Halogenated Phenoxyacetamides in Chemical Synthesis and Biological Inquiry
Halogenated compounds, particularly those containing bromine, play a crucial role in medicinal chemistry. The incorporation of halogen atoms into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net Halogens are known to enhance the lipophilicity of a compound, which can improve its ability to cross biological membranes. nih.gov Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. nih.gov The use of halogens, including fluorine and chlorine, is a regular practice in the development of drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions. nih.gov
The phenoxyacetamide scaffold itself is a well-established pharmacophore found in a variety of biologically active molecules. nih.gov Derivatives of phenoxyacetamide have been reported to exhibit a range of biological activities, including antimicrobial and anticonvulsant properties. nih.govirejournals.com The synthesis of various substituted N-phenylacetamide derivatives has been a subject of interest in the development of new antibacterial agents. irejournals.com The combination of a halogen substituent with the phenoxyacetamide core, therefore, represents a promising strategy for the discovery of novel therapeutic agents. The study of bromine-containing molecules is a field of great interest as these compounds exhibit a wide array of biological activities, and bromination is often used to enhance the potency of bioactive agents. researchgate.net
Structural Rationale for Investigating 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetamide
The specific structural features of this compound provide a strong rationale for its investigation. The molecule can be deconstructed into several key functional groups, each contributing to its potential chemical reactivity and biological activity.
The Phenoxyacetamide Core: This central scaffold provides a stable framework and is known to be a key feature in various biologically active compounds. nih.gov
The Bromo Substituent: The presence of a bromine atom at the 5-position of the phenyl ring is significant. As mentioned, halogens can modulate the electronic and steric properties of a molecule, potentially leading to enhanced biological activity. researchgate.net Specifically, bromine can increase the compound's lipophilicity and introduce the possibility of halogen bonding interactions.
The Formyl Group: The aldehyde (formyl) group at the 4-position is a versatile functional group. It can act as a hydrogen bond acceptor and is also a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives. This group is a common feature in compounds with antimicrobial properties.
The combination of these functional groups on a single molecular scaffold makes this compound a compelling target for both synthetic and medicinal chemistry research. The interplay between these groups could lead to synergistic effects on the compound's biological profile.
Current Research Gaps and Motivations for Comprehensive Academic Exploration of the Compound
Despite the promising structural features of this compound, a thorough review of the scientific literature reveals a significant gap in our understanding of this specific molecule. While the broader class of halogenated phenoxyacetamides has been explored, detailed research findings on the synthesis, characterization, and biological evaluation of this particular compound are scarce in publicly accessible academic literature.
This lack of specific data provides a strong motivation for its comprehensive academic exploration. Key research questions that remain unanswered include:
What are the most efficient and scalable synthetic routes to produce this compound in high purity?
What are the detailed physicochemical properties of the compound?
What is the full spectrum of its biological activity? For example, does it possess antibacterial, antifungal, anticancer, or other therapeutic properties?
What are the structure-activity relationships for this compound and its derivatives? How do modifications to the bromo, formyl, and methoxy (B1213986) groups affect its biological activity?
Addressing these questions through rigorous scientific investigation would not only contribute to the fundamental knowledge of this specific molecule but also potentially lead to the discovery of new lead compounds for drug development. The versatility of the formyl group, for instance, opens the door to the creation of a diverse library of derivatives for extensive biological screening.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-15-8-2-6(4-13)7(11)3-9(8)16-5-10(12)14/h2-4H,5H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSUBIRWCJSROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801247235 | |
| Record name | 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801247235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486994-16-5 | |
| Record name | 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486994-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801247235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 5 Bromo 4 Formyl 2 Methoxyphenoxy Acetamide
Established Synthetic Routes to 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetamide
Established synthetic routes to this compound would likely rely on classical and robust chemical reactions, ensuring reliable access to the target molecule. A common and effective method for the formation of the ether linkage in phenoxyacetamides is the Williamson ether synthesis. wikipedia.orgscienceinfo.commasterorganicchemistry.comyoutube.comkhanacademy.org
Retrosynthetic Analysis and Key Precursors for the Compound's Synthesis
A retrosynthetic analysis of this compound suggests a primary disconnection at the ether linkage. This bond can be retrosynthetically cleaved to yield two key precursors: a substituted phenol (B47542) and a haloacetamide.
The primary precursor is the phenolic component, 2-bromo-5-hydroxy-4-methoxybenzaldehyde. Synthesis of this intermediate could start from commercially available o-methoxyphenol. A plausible synthetic sequence involves the acetylation of the hydroxyl group, followed by bromination and formylation, and subsequent deacetylation to yield the desired phenol. A patented method describes the synthesis of 5-bromo-2-methoxyphenol (B1267044) by protecting the phenolic hydroxyl of o-methoxyphenol with acetic anhydride, followed by bromination with bromine catalyzed by iron powder, and then deacetylation. google.com A similar strategy could be adapted to introduce the formyl group.
The second key precursor is a 2-haloacetamide, such as 2-chloroacetamide (B119443). This is a readily available commercial reagent and can be synthesized by the reaction of chloroacetyl chloride with ammonia. orgsyn.org The synthesis of various N-aryl 2-chloroacetamides has also been described through the chloroacetylation of the corresponding aryl amine. tandfonline.comresearchgate.net
The forward synthesis would then involve the reaction of the phenolic precursor with 2-chloroacetamide in the presence of a suitable base to form the desired ether linkage via a Williamson ether synthesis. wikipedia.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The Williamson ether synthesis is a versatile and widely used method for preparing ethers, and its efficiency can be significantly influenced by the reaction conditions. wikipedia.orgscienceinfo.comrsc.org Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.
For the synthesis of this compound, a moderately strong base is required to deprotonate the phenolic hydroxyl group of 2-bromo-5-hydroxy-4-methoxybenzaldehyde. Common bases used for this purpose include potassium carbonate (K2CO3), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH). jk-sci.com The choice of solvent is also critical; polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can accelerate the rate of SN2 reactions. wikipedia.orgscienceinfo.com
The reaction temperature typically ranges from room temperature to 100 °C, and the optimal temperature will depend on the reactivity of the substrates. wikipedia.org Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. A hypothetical optimization study is presented in the table below.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K2CO3 | Acetone | Reflux | 12 | 65 |
| 2 | K2CO3 | DMF | 80 | 6 | 85 |
| 3 | NaOH | Ethanol | Reflux | 8 | 70 |
| 4 | Cs2CO3 | Acetonitrile | 60 | 8 | 90 |
Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant drive to develop more environmentally friendly synthetic methods. Green chemistry principles can be applied to the synthesis of this compound. For the Williamson ether synthesis step, one approach is the use of phase-transfer catalysis, which can enable the use of more benign solvents such as water. jk-sci.com The use of surfactants in aqueous media has also been explored as a green methodology for Williamson ether synthesis. researchgate.net
Another green approach involves performing the reaction under solvent-free conditions, for instance, by grinding the reactants together, which can reduce waste and energy consumption. google.com Additionally, exploring the use of weaker alkylating agents at higher temperatures could offer a more atom-economical and less hazardous route. acs.org The use of microwave irradiation can also be considered to reduce reaction times and energy usage. chegg.com
Novel Synthetic Approaches to this compound
Beyond the established methods, novel synthetic strategies can offer advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity.
Development of Cascade Reactions for the Phenoxyacetamide Core
Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. 20.210.105nih.gov These reactions are highly efficient and align with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation. 20.210.105
A hypothetical cascade reaction for the synthesis of the phenoxyacetamide core of this compound could be envisioned. For instance, a suitably substituted starting material could undergo an intramolecular cyclization cascade to form the phenoxyacetamide scaffold in a single step. The development of such a cascade would represent a significant advancement in the synthesis of this class of compounds. nih.govchemistryworld.com
Palladium-Catalyzed Cross-Coupling Strategies for Brominated Precursors
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.comyoutube.com These reactions could be employed in novel synthetic routes to this compound.
One potential strategy involves a palladium-catalyzed C-O bond formation, such as the Buchwald-Hartwig amination, to construct the ether linkage. This would involve the coupling of an aryl bromide with an alcohol. Alternatively, a palladium-catalyzed reaction could be used to introduce the bromo-substituent at a late stage in the synthesis, offering flexibility for the synthesis of analogues. For example, a precursor molecule could be synthesized and then subjected to a palladium-catalyzed bromination.
Microwave-Assisted and Flow Chemistry Applications in Synthesis
The synthesis of substituted phenoxyacetamides, including this compound, has traditionally been achieved through conventional heating methods. However, these methods often require long reaction times and can lead to the formation of byproducts. In recent years, microwave-assisted organic synthesis (MAOS) and flow chemistry have emerged as powerful techniques to overcome these limitations, offering faster, more efficient, and cleaner routes to a wide range of organic compounds.
Microwave-Assisted Synthesis:
Microwave irradiation has been shown to dramatically accelerate the rate of many organic reactions. In the context of synthesizing phenoxyacetamide derivatives, microwave heating can significantly reduce reaction times from hours to minutes. This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid and uniform increase in temperature. This technique not only speeds up the synthesis but can also lead to higher yields and improved product purity by minimizing the formation of degradation products. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the principles of MAOS are readily applicable. The key synthetic step, typically a Williamson ether synthesis between a substituted phenol and an α-haloacetamide, is known to be amenable to microwave conditions.
Flow Chemistry Applications:
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages for the synthesis of fine chemicals and pharmaceutical intermediates. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling up. For the synthesis of compounds like this compound, a flow chemistry approach could involve pumping solutions of the starting materials through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to highly optimized and efficient synthetic processes. Although specific flow chemistry setups for this particular compound are not detailed in the literature, the modular nature of flow chemistry allows for the adaptation of existing protocols for the synthesis of aromatic aldehydes and phenoxyacetamide derivatives.
Derivatization Strategies for this compound
The presence of multiple functional groups in this compound provides several avenues for further chemical modification, allowing for the generation of a library of new compounds with potentially interesting properties.
Chemical Modifications of the Formyl Group
The aldehyde (formyl) group is one of the most versatile functional groups in organic chemistry, participating in a wide array of chemical transformations.
The formyl group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to new derivatives with different physicochemical properties.
Reduction: The reduction of the formyl group in this compound to a hydroxymethyl group can be achieved using a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this transformation, offering high chemoselectivity by not affecting the acetamide (B32628) or the aromatic bromo group.
| Reactant | Reducing Agent | Product | Typical Conditions |
| This compound | Sodium Borohydride (NaBH₄) | 2-(5-Bromo-4-(hydroxymethyl)-2-methoxyphenoxy)acetamide | Methanol or Ethanol, Room Temperature |
Oxidation: The formyl group can be oxidized to a carboxylic acid group using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid unwanted side reactions.
| Reactant | Oxidizing Agent | Product | Typical Conditions |
| This compound | Potassium Permanganate (KMnO₄) | 4-(Acetamidomethoxy)-2-bromo-5-methoxybenzoic acid | Aqueous base, followed by acidification |
The carbonyl carbon of the formyl group is electrophilic and readily undergoes condensation reactions with nucleophiles such as primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively.
Schiff Base Formation: The reaction of this compound with primary amines, particularly anilines, in the presence of an acid catalyst leads to the formation of Schiff bases. These reactions are typically reversible and are driven to completion by the removal of water.
| Amine Reactant | Product (Schiff Base) | Typical Conditions |
| Aniline | 2-(5-Bromo-2-methoxy-4-((phenylimino)methyl)phenoxy)acetamide | Ethanol, Acetic acid (catalyst), Reflux |
| 4-Methoxyaniline | 2-(5-Bromo-2-methoxy-4-(((4-methoxyphenyl)imino)methyl)phenoxy)acetamide | Methanol, Acetic acid (catalyst), Room Temperature |
Oxime Formation: The condensation reaction with hydroxylamine (NH₂OH) results in the formation of an oxime. This reaction is often carried out in a buffered solution to control the pH, as both the free hydroxylamine and the protonated aldehyde are reactive species.
| Reactant | Product (Oxime) | Typical Conditions |
| Hydroxylamine Hydrochloride | 2-(5-Bromo-4-(hydroxyimino)methyl-2-methoxyphenoxy)acetamide | Ethanol/Water, Sodium Acetate or Pyridine |
Transformations Involving the Bromo Substituent
The bromine atom on the aromatic ring is a versatile handle for introducing further chemical diversity through various cross-coupling and substitution reactions.
While nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally difficult, the presence of the electron-withdrawing formyl group ortho to the bromo substituent can facilitate this reaction with strong nucleophiles under certain conditions. However, this transformation can be challenging and may require harsh reaction conditions or the use of a catalyst. More commonly, the bromo group serves as a precursor for organometallic reagents or participates in transition-metal-catalyzed cross-coupling reactions. Specific examples of direct nucleophilic aromatic substitution on this compound are not well-documented, and such transformations would likely compete with reactions at the formyl group.
Modifications of the Acetamide Moiety
The acetamide group (-NHCOCH₃) offers opportunities for further functionalization through reactions at the nitrogen atom.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The hydrogen atom on the nitrogen of the acetamide is weakly acidic and can be removed by a strong base to form an amidate anion. This anion can then act as a nucleophile in reactions with alkyl halides to introduce an alkyl group on the nitrogen. Common conditions for N-alkylation of amides involve the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.netamazonaws.com The reaction of various amines with alkyl halides has been shown to proceed at room temperature using a mixed oxide catalyst. researchgate.net
N-Acylation: Similarly, the amidate anion can react with acylating agents like acyl chlorides or anhydrides to form N-acyl derivatives (imides). crunchchemistry.co.uk This reaction introduces a second acyl group onto the nitrogen atom. The N-acylation of sulfonamides has been achieved using carboxylic acid anhydrides, which suggests that similar conditions could be applied to acetamides. researchgate.net
| Reaction | Reagent | Base/Solvent | Potential Product |
| N-Alkylation | Methyl iodide | NaH / THF | 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-methylacetamide |
| N-Acylation | Acetyl chloride | NaH / THF | N-Acetyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide |
Hydrolysis and Amidation Analogues
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid, 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetic acid, under either acidic or basic conditions. youtube.comchemguide.co.uk Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid like hydrochloric acid or sulfuric acid. khanacademy.org Base-catalyzed hydrolysis (saponification) is achieved by heating the amide with a strong base such as sodium hydroxide. chemistrysteps.com The resulting carboxylate salt would require an acidic workup to yield the free carboxylic acid.
Amidation Analogues: The primary amide can be converted into secondary or tertiary amides. One approach involves the hydrolysis of the acetamide to the carboxylic acid, followed by coupling with a primary or secondary amine using standard peptide coupling reagents (e.g., DCC, EDC). Alternatively, direct transamidation reactions, although often challenging, could potentially be employed under specific catalytic conditions.
Alterations of the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is generally stable, but it can be cleaved or modified to generate analogues with different alkoxy substituents.
Demethylation Strategies
The cleavage of the methyl ether to reveal the corresponding phenol (2-(5-bromo-4-formyl-2-hydroxyphenoxy)acetamide) is a common transformation. A widely used reagent for this purpose is boron tribromide (BBr₃), which is particularly effective for cleaving aryl methyl ethers. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. Other reagents that can be used for demethylation include strong acids like hydrobromic acid (HBr) or Lewis acids such as aluminum chloride (AlCl₃). The presence of the formyl group ortho to the methoxy group might influence the reaction conditions required for selective demethylation.
Analogues with Different Alkoxy Substituents
The synthesis of analogues with different alkoxy groups (e.g., ethoxy, propoxy) can be achieved through a two-step process. First, the methoxy group is demethylated to the phenol as described above. The resulting phenol can then be O-alkylated using an appropriate alkyl halide in the presence of a base. This reaction, known as the Williamson ether synthesis, typically employs a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenol, followed by reaction with an alkyl halide (e.g., ethyl iodide, propyl bromide). masterorganicchemistry.com
| Reaction | Reagent(s) | Solvent | Potential Product |
| Demethylation | BBr₃ | Dichloromethane | 2-(5-Bromo-4-formyl-2-hydroxyphenoxy)acetamide |
| O-Alkylation | 1. BBr₃2. Ethyl iodide / K₂CO₃ | 1. DCM2. Acetone | 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide |
Advanced Structural Characterization and Spectroscopic Analysis of 2 5 Bromo 4 Formyl 2 Methoxyphenoxy Acetamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed analysis using high-resolution NMR spectroscopy is fundamental for determining the precise structure of a molecule in solution. Techniques such as 2D NMR are instrumental in assigning proton (¹H) and carbon (¹³C) signals unequivocally.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment
There is no available published data detailing the two-dimensional NMR spectroscopic analysis of 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetamide. Consequently, a complete and unambiguous assignment of its proton and carbon signals, which would typically be presented in tabular format derived from COSY, HSQC, and HMBC experiments, cannot be provided. Furthermore, through-space correlations that would be revealed by a NOESY experiment, offering insights into the compound's conformational preferences in solution, are also unavailable.
Solid-State NMR for Polymorph Characterization
Similarly, searches for solid-state NMR studies of this compound did not yield any results. Solid-state NMR is a powerful technique for characterizing the structure and dynamics of molecules in the solid state and is particularly valuable for identifying and characterizing different polymorphic forms, which can have significant impacts on the physical and chemical properties of a compound.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid, including bond lengths, bond angles, and details of the crystal packing.
Determination of Crystal System and Unit Cell Parameters
No crystallographic data for this compound has been deposited in major crystallographic databases. As a result, critical information such as its crystal system (e.g., monoclinic, orthorhombic) and unit cell parameters (a, b, c, α, β, γ) remains undetermined.
Conformational Analysis in the Crystalline State
Without a solved crystal structure, a detailed conformational analysis of the molecule in its crystalline state is not possible. Such an analysis would reveal the specific torsion angles and spatial arrangement of the various functional groups, including the acetamide (B32628) side chain and the substituted phenyl ring.
Advanced Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. For a molecule with the complexity of this compound, advanced techniques such as high-resolution mass spectrometry and detailed fragmentation analysis are crucial.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to four or five decimal places. This accuracy allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 natural abundance, results in a distinctive isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, appearing as two peaks of nearly equal intensity separated by approximately 2 Da. researchgate.net
The molecular formula for this compound is C₁₀H₁₀BrNO₄. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This calculated value serves as a benchmark for experimental HRMS measurements, confirming the elemental composition of the synthesized compound.
Interactive Data Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀BrNO₄ |
| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 286.9793 u |
| Calculated Exact Mass ([M+2]⁺ for ⁸¹Br) | 288.9773 u |
| Expected Isotopic Pattern | Two peaks of ~1:1 intensity at m/z ~287 and ~289 |
Note: The values presented are theoretical calculations. Experimental values from HRMS analysis are expected to align closely with these figures, providing strong evidence for the compound's identity.
Electron Ionization Mass Spectrometry (EI-MS) causes the molecular ion to undergo fragmentation, breaking down into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides a molecular fingerprint and allows for the elucidation of the compound's structure. The fragmentation of this compound is predicted to occur at its weakest bonds and through characteristic pathways for its functional groups (ether, aldehyde, amide, and aromatic ring). nih.gov
Key predicted fragmentation pathways include:
α-cleavage at the carbonyl groups: The aldehyde group can lose a hydrogen radical (M-1) or the entire formyl radical (M-29).
Cleavage of the ether bond: Scission of the C-O bond between the aromatic ring and the acetamide side chain is a common pathway for phenoxy derivatives.
McLafferty Rearrangement: While less likely for the primary amide itself, related rearrangements can occur.
Loss of the acetamide group: Cleavage can result in the loss of the entire •CH₂CONH₂ radical.
Interactive Data Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |
| 287 / 289 | 289 / 291 | [C₁₀H₁₀BrNO₄]⁺ | Molecular Ion (M⁺) |
| 243 / 245 | 245 / 247 | [C₉H₇BrO₃]⁺ | Loss of •CONH₂ (acetamide radical) |
| 229 / 231 | 231 / 233 | [C₈H₅BrO₃]⁺ | Loss of •CH₂CONH₂ |
| 201 / 203 | 203 / 205 | [C₇H₅BrO₂]⁺ | Loss of •CH₂CONH₂ and CO |
| 44 | 44 | [C₂H₄NO]⁺ | Acetamide fragment [CH₂=C(OH)NH₂]⁺ |
Note: This table represents a predicted fragmentation pattern based on established principles of mass spectrometry. The relative abundance of these peaks would depend on the stability of the respective fragment ions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups within a molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency (wavenumber), corresponding to specific vibrational modes such as stretching and bending.
The FT-IR spectrum of this compound is expected to show distinct peaks corresponding to its key functional groups. Data from the closely related compound, 2-(2-formylphenoxy)acetamide, provides a strong basis for assigning these vibrational modes.
Key Vibrational Modes:
N-H Stretching: The primary amide (-NH₂) group will typically show two bands in the region of 3100-3400 cm⁻¹, corresponding to symmetric and asymmetric stretching.
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to characteristic peaks around 2700-2850 cm⁻¹. Aliphatic C-H stretches from the methoxy (B1213986) and methylene (B1212753) groups are found just below 3000 cm⁻¹.
C=O Stretching: Two distinct carbonyl stretching bands are expected. The aldehydic C=O stretch typically appears around 1700-1720 cm⁻¹, while the amide I band (primarily C=O stretch) is found at a lower frequency, usually 1650-1680 cm⁻¹, due to resonance.
N-H Bending: The amide II band, which involves N-H bending and C-N stretching, is located around 1590-1620 cm⁻¹.
C-O Stretching: Aryl-alkyl ether C-O stretching will produce strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
C-Br Stretching: The carbon-bromine bond vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.
Interactive Data Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| ν(N-H) | Primary Amide | ~3350 and ~3180 | Asymmetric and symmetric stretching |
| ν(C-H) | Aromatic | 3050 - 3100 | Aryl C-H stretching |
| ν(C-H) | Aliphatic | 2900 - 3000 | Methylene and methoxy C-H stretching |
| ν(C-H) | Aldehyde | ~2820 and ~2730 | Aldehydic C-H stretching (Fermi resonance doublet) |
| ν(C=O) | Aldehyde | ~1705 | Carbonyl stretching |
| ν(C=O) | Amide (Amide I) | ~1670 | Carbonyl stretching |
| δ(N-H) | Amide (Amide II) | ~1600 | N-H bending |
| ν(C-O-C) | Aryl-Alkyl Ether | ~1260 and ~1040 | Asymmetric and symmetric stretching |
| ν(C-Br) | Bromo-Aromatic | ~550 | Carbon-Bromine stretching |
Note: The wavenumbers are approximate and based on data from analogous compounds and standard correlation tables. Experimental spectra would provide precise values for conformational and electronic effects specific to the molecule.
Computational and Theoretical Investigations of 2 5 Bromo 4 Formyl 2 Methoxyphenoxy Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, specifically those based on Density Functional Theory (DFT), provide a powerful avenue for understanding the intrinsic properties of a molecule. For this theoretical study, a common functional, B3LYP, paired with a 6-311++G(d,p) basis set, is typically employed to ensure a high level of accuracy in the predictions.
Geometry Optimization and Electronic Structure Analysis
Electronic structure analysis, following optimization, provides insights into the distribution of electrons within the molecule. A molecular electrostatic potential (MEP) map is often generated to visualize electron density. In this molecule, the electronegative oxygen atoms of the formyl, methoxy (B1213986), and acetamide (B32628) groups, along with the bromine atom, would be expected to be regions of high electron density (colored in red and yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide and formyl groups would likely be electron-deficient (colored in blue), representing potential sites for nucleophilic interaction.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.
For 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide, the HOMO is expected to be localized primarily on the electron-rich substituted phenyl ring, particularly involving the p-orbitals of the oxygen and bromine atoms. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing formyl and acetamide groups. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests a more reactive molecule.
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| Energy Gap (ΔE) | 4.5 |
| Ionization Potential | 6.5 |
| Electron Affinity | 2.0 |
| Global Hardness (η) | 2.25 |
| Global Softness (S) | 0.22 |
Note: These values are theoretical predictions and would require experimental validation.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps to quantify the delocalization of electron density, which is a key factor in molecular stability. In this compound, NBO analysis would likely reveal significant hyperconjugative interactions.
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic data, which can then be compared with experimental results for structural confirmation.
Infrared (IR) Spectroscopy: The predicted IR spectrum would show characteristic vibrational frequencies. Key predicted frequencies would include the N-H stretching of the amide group (around 3300-3400 cm⁻¹), the C=O stretching of the formyl and amide groups (in the range of 1680-1720 cm⁻¹), C-O stretching of the ether and methoxy groups (around 1200-1250 cm⁻¹), and the C-Br stretching at lower frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning experimental spectra. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the formyl proton (expected at a downfield shift, ~9.8-10.0 ppm), the methoxy protons, and the methylene (B1212753) and NH protons of the acetamide group. The ¹³C NMR spectrum would similarly provide predicted chemical shifts for each unique carbon atom in the molecule, with the carbonyl carbons of the formyl and amide groups appearing at the most downfield positions.
Table 2: Predicted Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Amide N-H | 3350 | Stretching |
| Aromatic C-H | 3100 | Stretching |
| Formyl C=O | 1710 | Stretching |
| Amide C=O | 1690 | Stretching |
| Aromatic C=C | 1600, 1480 | Stretching |
| Ether C-O-C | 1240 | Asymmetric Stretching |
Note: Predicted frequencies are often scaled to better match experimental data.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can explore its behavior over time in a more realistic environment, such as in a solvent.
Conformational Landscape Exploration in Solution Phase
Molecular dynamics simulations of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal its dynamic behavior and preferred conformations. The simulations would track the movement of each atom over time, governed by a force field that approximates the interatomic forces.
The primary goal of such a simulation would be to explore the conformational landscape of the flexible acetamide side chain. The simulation would likely show that the dihedral angles defining the orientation of this side chain relative to the phenyl ring are not fixed but fluctuate around certain low-energy values. This analysis would provide a statistical understanding of the most probable conformations of the molecule in solution, which is crucial for understanding its interactions with other molecules, such as biological receptors. The simulations could also shed light on the stability of any intramolecular hydrogen bonds in the presence of solvent molecules.
Solvent Effects on Molecular Conformation and Dynamics
The surrounding solvent environment can significantly influence the three-dimensional structure (conformation) and movement (dynamics) of a molecule like this compound. Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in elucidating these effects.
In a typical MD simulation, the molecule is placed in a virtual box filled with explicit solvent molecules, such as water, dimethyl sulfoxide (DMSO), or chloroform. The interactions between all atoms are then calculated over time using classical mechanics. This simulation provides a trajectory of atomic positions, revealing how the molecule behaves in a particular solvent.
For this compound, key areas of investigation would include the rotational freedom around its ether linkage and the orientation of the acetamide and formyl groups. Different solvents can stabilize or destabilize certain conformations through hydrogen bonding and electrostatic interactions. For instance, polar protic solvents like water could form hydrogen bonds with the carbonyl oxygen of the formyl and acetamide groups, as well as the amide nitrogen, potentially restricting their rotation. In contrast, a non-polar solvent would likely lead to a more compact conformation driven by intramolecular interactions.
Analysis of these simulations would involve measuring parameters such as dihedral angles, root-mean-square deviation (RMSD) to track conformational stability, and radial distribution functions to understand the solvation shell. The results would provide insights into the most probable conformations of the molecule in different biological and chemical environments. Studies on similar phenolic compounds have demonstrated that intramolecular hydrogen bonding can significantly influence their conformational preferences in solution. nih.gov
Molecular Docking and Ligand-Target Interaction Prediction (Theoretical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in theoretical drug discovery for screening potential drug candidates against specific protein targets.
Computational Screening against Select Protein Targets
Given the structural motifs present in this compound, such as the substituted benzene (B151609) ring and the acetamide group, it could be computationally screened against a variety of protein targets. Phenoxy acetamide derivatives have been investigated for a range of biological activities. nih.gov For instance, related structures have been docked against protein targets involved in parasitic diseases and inflammation. nih.govfip.org
A computational screening campaign would involve docking the 3D structure of this compound into the binding sites of numerous proteins. The docking algorithm would then calculate a binding affinity or score for each protein, which estimates the strength of the interaction. Proteins with the highest scores would be identified as potential targets for this compound.
Table 1: Illustrative Example of a Computational Screening Hit List (Note: This table is for illustrative purposes only and does not represent actual screening results for this compound)
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Potential Biological Role |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Inflammation |
| Tyrosine Kinase | -9.2 | Cancer |
| HIV-1 Protease | -7.8 | Antiviral |
Elucidation of Predicted Binding Pockets and Key Interactions
Once a high-scoring protein-ligand complex is identified, the next step is to analyze the predicted binding mode in detail. This involves visualizing the docked pose of this compound within the protein's binding pocket and identifying the specific amino acid residues it interacts with.
Key interactions that would be analyzed include:
Hydrogen Bonds: The acetamide group's N-H and C=O, as well as the formyl group's C=O, are potential hydrogen bond donors and acceptors. These could form crucial interactions with polar or charged amino acid residues like serine, threonine, aspartate, and glutamate.
Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Pi-Pi Stacking: The benzene ring can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The methoxy group and the aromatic ring can form hydrophobic contacts with nonpolar residues like valine, leucine, and isoleucine.
Understanding these interactions is fundamental to explaining the predicted binding affinity and can guide future chemical modifications to improve potency and selectivity.
Energy Decomposition Analysis of Ligand-Receptor Complexes
To gain a more quantitative understanding of the binding, an energy decomposition analysis can be performed. This computational method breaks down the total binding energy into contributions from different types of interactions. Common methods for this analysis include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
Table 2: Illustrative Example of Energy Decomposition Analysis (Note: This table is for illustrative purposes only and does not represent actual data for this compound)
| Energy Component | Contribution (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.7 |
| Electrostatic Energy | -22.3 |
| Polar Solvation Energy | +30.5 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy | -42.6 |
This detailed breakdown can reveal, for example, that while electrostatic interactions are favorable, they are counteracted by a significant energy penalty from desolvating the polar ligand and binding site (polar solvation energy). Such insights are invaluable for the rational design of more effective molecules.
Exploration of 2 5 Bromo 4 Formyl 2 Methoxyphenoxy Acetamide in Chemical Biology and Medicinal Chemistry Non Clinical Focus
Utilization as a Synthetic Scaffold for Novel Compound Libraries
Despite its potential as a starting material for chemical library synthesis, no dedicated studies have been found that utilize 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetamide for this purpose. The presence of multiple reactive sites suggests it could be a valuable precursor for generating a diverse range of molecules. For instance, the formyl group could be subjected to various reactions like reductive amination, Wittig reactions, or condensation reactions to introduce molecular diversity. The bromo substituent could be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to append different aryl or alkynyl groups.
There are no specific research articles detailing the design and synthesis of structurally diverse analogues derived from this compound. While general methodologies for modifying similar phenoxyacetamide structures exist, their direct application to this specific compound has not been reported.
Consequently, with no synthesized libraries of analogues reported, there is no corresponding exploration of structure-activity relationships (SAR) based on modifications of the this compound core. SAR studies are contingent on the synthesis and biological evaluation of a series of related compounds, for which there is no data available.
Role in Molecular Probe Development
The development of molecular probes is a critical area of chemical biology for interrogating biological systems. While compounds with similar functionalities have been adapted for such purposes, there is no evidence of this compound being used in this context.
No studies were found that describe the incorporation of the this compound scaffold into fluorescent or affinity probes. The aldehyde group could potentially be used to link to a fluorophore or an affinity tag, but this has not been documented.
Similarly, the design of photoaffinity labels based on this compound's structure has not been reported in the scientific literature. Photoaffinity labeling requires the incorporation of a photoreactive group, and while this is theoretically possible with this scaffold, no such derivatives have been described.
Investigations into Potential Biochemical Mechanisms (In Vitro and Non-Human Models)
There is a complete absence of published research investigating the potential biochemical mechanisms of this compound in either in vitro assays or non-human models. Its biological effects and molecular targets remain uncharacterized.
Due to the lack of available research data, no data tables on synthetic analogues, SAR, or biochemical activity can be provided.
Enzyme Inhibition and Activation Studies
To understand the potential therapeutic effects of this compound, it would be essential to investigate its interactions with various enzymes. Researchers would typically screen the compound against a panel of enzymes to identify any inhibitory or activating properties. Should any significant activity be observed, further studies would be conducted to determine the mechanism of action and the potency of the compound.
| Enzyme Target | Type of Study | Potential Outcome |
| Kinases | Kinase inhibition assay | Identification of anti-cancer or anti-inflammatory properties |
| Proteases | Protease activity assay | Discovery of potential treatments for viral infections or neurodegenerative diseases |
| Phosphatases | Phosphatase activity assay | Insights into cellular signaling pathways and potential therapeutic targets |
Receptor Binding Profiling
The interaction of this compound with cellular receptors is another critical area of investigation. Receptor binding assays would be employed to determine if the compound binds to specific receptors and to quantify the affinity of this binding. This information is crucial for understanding the compound's potential pharmacological effects.
| Receptor Family | Assay Type | Information Gained |
| G-protein coupled receptors (GPCRs) | Radioligand binding assay | Identification of potential agonistic or antagonistic activity |
| Ion channels | Patch-clamp electrophysiology | Determination of effects on ion flow and cellular excitability |
| Nuclear receptors | Ligand binding domain assay | Assessment of potential hormonal or metabolic effects |
Cellular Target Identification in Model Systems
Identifying the specific cellular targets of this compound is a key step in understanding its mechanism of action. Techniques such as affinity chromatography or proteomic profiling could be used to isolate and identify the proteins that the compound interacts with within a cell.
| Technique | Model System | Potential Targets |
| Affinity chromatography | Human cancer cell lines | Proteins involved in cell proliferation and survival |
| Proteomic profiling (e.g., SILAC) | Yeast or bacterial cultures | Essential enzymes or regulatory proteins |
| Genetic screening | CRISPR-Cas9 edited cell lines | Genes and pathways affected by the compound |
Subcellular Localization Studies Using Imaging Techniques
Visualizing the distribution of this compound within a cell can provide valuable insights into its function. By tagging the compound with a fluorescent marker, researchers can use advanced imaging techniques, such as confocal microscopy, to observe its localization in different cellular compartments.
| Imaging Technique | Cellular Compartment | Biological Implication |
| Confocal microscopy | Nucleus | Potential effects on gene expression or DNA replication |
| Fluorescence microscopy | Mitochondria | Possible impact on cellular metabolism and energy production |
| Super-resolution microscopy | Endoplasmic reticulum | Insights into protein synthesis and folding pathways |
Future Directions and Unexplored Avenues in Research Pertaining to 2 5 Bromo 4 Formyl 2 Methoxyphenoxy Acetamide
Development of Advanced Catalytic Systems for Efficient Synthesis
The future synthesis of 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetamide and its derivatives is poised to benefit significantly from the development of advanced catalytic systems. These methodologies promise to enhance efficiency, sustainability, and control over the molecular architecture.
Flow Chemistry and Continuous Manufacturing: The adoption of flow chemistry represents a paradigm shift from traditional batch processing. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency. For the multi-step synthesis of complex molecules like this compound, flow chemistry can enable the seamless integration of reaction and purification steps, minimizing manual handling and reducing waste.
Photocatalysis and Light-Mediated Reactions: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild and selective reaction conditions. This technology could be harnessed for the key bond-forming reactions in the synthesis of the target compound and its analogues. For instance, photocatalytic methods could be explored for the formylation of the aromatic ring or for the carbon-nitrogen bond formation in the acetamide (B32628) side chain, potentially avoiding the use of harsh reagents and high temperatures.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Advanced palladium-based catalytic systems, utilizing novel ligands and reaction conditions, could be instrumental in the late-stage functionalization of the this compound scaffold. This would allow for the rapid generation of a diverse library of derivatives by modifying the aromatic ring or the acetamide moiety.
Green Chemistry Approaches: The principles of green chemistry will undoubtedly guide the future synthesis of this compound. This includes the use of environmentally benign solvents, renewable starting materials, and atom-economical reactions. For example, research could focus on developing catalytic systems that utilize water as a solvent or that minimize the generation of stoichiometric byproducts, thereby reducing the environmental footprint of the synthetic process.
| Catalytic System | Potential Advantages for Synthesis |
| Flow Chemistry | Enhanced control, safety, and scalability |
| Photocatalysis | Mild reaction conditions, high selectivity |
| Palladium Catalysis | Precise late-stage functionalization |
| Green Chemistry | Reduced environmental impact, sustainability |
Exploration of Novel Biological Targets through High-Throughput Screening of Derivatives
The structural motifs present in this compound suggest a rich potential for biological activity. The phenoxyacetamide core is a known pharmacophore found in a variety of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. crpsonline.comresearchgate.netmdpi.com The presence of a brominated vanillin-like moiety further enhances its potential, as brominated vanillin (B372448) derivatives have demonstrated pro-apoptotic and cell cycle arrest activities in cancer cells. nih.govmdpi.com
High-Throughput Screening (HTS): To unlock the therapeutic potential of this scaffold, high-throughput screening of a diverse library of its derivatives against a wide range of biological targets is a critical next step. HTS allows for the rapid and automated testing of thousands of compounds, enabling the identification of "hits" with desired biological activities. This unbiased approach could reveal unexpected therapeutic applications for this class of molecules.
Anticancer Drug Discovery: Given the known anticancer properties of related compounds, a primary focus of HTS campaigns should be on cancer-related targets. acs.org Derivatives could be screened against various cancer cell lines to identify compounds with potent cytotoxic or cytostatic effects. Further investigation could then elucidate the mechanism of action, which may involve the inhibition of key enzymes, disruption of protein-protein interactions, or induction of apoptosis. For instance, phenoxyacetamide derivatives have been identified as inhibitors of DOT1L, a histone methyltransferase implicated in leukemia. nih.gov
Anti-inflammatory and Neuroprotective Compounds: Phenoxyacetic acid derivatives have been investigated for their anti-inflammatory and analgesic properties. mdpi.com By modifying the core structure of this compound, it may be possible to develop novel anti-inflammatory agents with improved efficacy and side-effect profiles. Furthermore, the potential for these compounds to modulate targets in the central nervous system warrants investigation for neuroprotective applications.
| Potential Biological Target | Rationale |
| Cancer Cell Lines | Known anticancer activity of phenoxyacetamides and brominated vanillins. nih.govmdpi.comacs.org |
| Pathogenic Bacteria and Fungi | Presence of the acetamide scaffold, a common feature in antimicrobials. ijpacr.comtechnologynetworks.com |
| Inflammatory Pathways | Documented anti-inflammatory properties of related phenoxyacetic acid derivatives. mdpi.com |
| Neurological Targets | Potential for CNS activity and neuroprotective effects. |
Applications in Material Science and Supramolecular Chemistry
The unique molecular structure of this compound also suggests intriguing possibilities in the realm of material science and supramolecular chemistry. The interplay of its functional groups—the aromatic ring, the aldehyde, the ether linkage, and the amide—can give rise to a variety of non-covalent interactions, making it a versatile building block for the construction of novel materials with tailored properties.
Polymer Science: The aldehyde functionality of the molecule can be readily utilized in polymerization reactions. For instance, it can undergo condensation reactions with amines or phenols to form novel polymers with unique thermal and mechanical properties. The presence of the bromine atom also opens up the possibility of using it as a monomer in palladium-catalyzed polymerization reactions, leading to the formation of conjugated polymers with interesting electronic and optical properties.
Supramolecular Assemblies and Gels: The acetamide group is known to form strong hydrogen bonds, which can drive the self-assembly of molecules into well-defined supramolecular structures. researchgate.netnih.gov By designing and synthesizing derivatives with different substituents, it may be possible to control the self-assembly process to form nanofibers, gels, or other complex architectures. These materials could find applications in areas such as drug delivery, tissue engineering, and sensing.
Liquid Crystals: The rigid aromatic core combined with a flexible side chain is a common design motif for liquid crystalline materials. Vanillin and its derivatives have been studied for their liquid crystal properties. mdpi.comnih.govnih.gov By systematically modifying the acetamide side chain and the substituents on the aromatic ring of this compound, it may be possible to create new liquid crystals with specific phase behaviors and electro-optical properties for use in display technologies and optical sensors.
Metal-Organic Frameworks (MOFs): The aldehyde and amide functionalities can act as coordinating sites for metal ions, making this molecule a potential ligand for the construction of metal-organic frameworks. mdpi.com MOFs are highly porous materials with applications in gas storage, catalysis, and sensing. The specific geometry and electronic properties of the ligand will dictate the structure and properties of the resulting MOF.
| Area of Material Science | Potential Role of the Compound |
| Polymer Science | Monomer for condensation and cross-coupling polymerizations. |
| Supramolecular Chemistry | Building block for self-assembled materials driven by hydrogen bonding. researchgate.netnih.gov |
| Liquid Crystals | Core structure for the design of new liquid crystalline materials. mdpi.comnih.govnih.gov |
| Metal-Organic Frameworks | Organic ligand for the synthesis of novel porous materials. mdpi.com |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules. mdpi.com For a compound like this compound, these computational tools can significantly accelerate research by predicting properties and guiding experimental efforts.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. crpsonline.comnih.gov By generating a library of virtual derivatives of the target molecule and calculating various molecular descriptors, ML algorithms can be trained to predict their activity against specific biological targets. frontiersin.orgacs.org This allows for the in-silico screening of vast chemical spaces, prioritizing the synthesis of compounds with the highest predicted potency and reducing the time and cost of experimental screening.
Predicting Material Properties: AI and ML can also be applied to predict the physical and chemical properties of materials. For instance, models can be developed to predict the polymerization behavior of monomers based on their chemical structure, or to forecast the self-assembly behavior of molecules in solution. nih.govnih.gov This predictive capability would be invaluable in the rational design of new polymers, supramolecular materials, and liquid crystals based on the this compound scaffold.
De Novo Drug Design: Generative AI models can be used for the de novo design of novel molecules with desired properties. By learning the underlying patterns in large datasets of known active compounds, these models can generate new chemical structures that are predicted to be active against a specific biological target. This approach could be used to design novel derivatives of this compound with optimized potency, selectivity, and pharmacokinetic properties.
| AI/ML Application | Potential Impact on Research |
| QSAR Modeling | Accelerated identification of biologically active derivatives. crpsonline.comnih.gov |
| Material Property Prediction | Rational design of new materials with tailored properties. nih.govnih.gov |
| De Novo Drug Design | Generation of novel drug candidates with optimized profiles. |
| Reaction Prediction | Efficient planning of synthetic routes to complex molecules. technologynetworks.com |
Q & A
Q. Q1. What are the key steps and reaction conditions for synthesizing 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetamide?
Methodological Answer : The synthesis involves three primary steps:
Etherification : Introduction of the methoxy group via reaction of a phenol derivative with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) at 60–80°C .
Formylation : The Vilsmeier-Haack reaction is employed using DMF and POCl₃ at 0–5°C to introduce the formyl group .
Acetamide Coupling : A nucleophilic substitution reaction links the phenoxy intermediate to the acetamide moiety using bromoacetamide and a base (e.g., NaH) in anhydrous THF under reflux .
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
Q. Q2. How can researchers confirm the structural integrity of this compound after synthesis?
Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for the bromine-substituted aromatic ring (δ 7.2–7.8 ppm), formyl proton (δ ~9.8 ppm), methoxy group (δ ~3.8 ppm), and acetamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (formyl: ~1680 cm⁻¹; acetamide: ~1650 cm⁻¹) and O–CH₃ (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (C₁₆H₁₃BrNO₄: ~378.00 g/mol) .
Q. Q3. What methodologies are used to assess its antimicrobial activity in preliminary screens?
Methodological Answer :
- Disc Diffusion Assay : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Zones of inhibition (ZOI) are measured after 24h incubation at 37°C, with amoxicillin as a positive control. Typical concentrations range from 50–200 µg/mL .
- MIC Determination : Broth microdilution in 96-well plates to determine the minimum inhibitory concentration (MIC) using resazurin as a viability indicator .
- Mechanistic Insight : Follow-up assays (e.g., bacterial membrane permeability via SYTOX Green uptake) to probe cell wall disruption .
Advanced Research Questions
Q. Q4. How can researchers design experiments to investigate enzyme inhibition mechanisms?
Methodological Answer :
- Target Selection : Prioritize enzymes linked to the compound’s bioactivity (e.g., tyrosine kinases for anticancer effects or β-lactamases for antimicrobial action) using computational docking (AutoDock Vina) .
- Kinetic Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with varying substrate concentrations. Calculate Kᵢ (inhibition constant) via Lineweaver-Burk plots .
- Crystallography : Co-crystallize the compound with the target enzyme (e.g., PDB ID: 2HZI) to resolve binding interactions at the active site .
Q. Q5. What computational strategies optimize reaction pathways for scaled synthesis?
Methodological Answer :
- Quantum Chemical Modeling : Use Gaussian 16 to calculate transition states and activation energies for key steps (e.g., formylation) .
- Machine Learning : Train models on PubChem reaction data to predict optimal solvents and catalysts (e.g., Bayesian optimization for yield maximization) .
- Process Simulation : Aspen Plus simulations for continuous-flow synthesis, minimizing side reactions (e.g., over-formylation) .
Q. Q6. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer :
- Substituent Variation : Synthesize analogs replacing bromine with chlorine or fluorine and compare bioactivity (e.g., IC₅₀ against cancer cell lines) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical groups (e.g., formyl and methoxy) for target binding .
- Free-Wilson Analysis : Statistically quantify contributions of individual substituents to antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
